molecular formula C16H22N2O5 B15026507 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate

Cat. No.: B15026507
M. Wt: 322.36 g/mol
InChI Key: NLYCOISOOAHTQJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate is an organic compound with the molecular formula C16H22N2O5. It is a derivative of amino acids and esters, often used in various chemical and biological research applications. This compound is known for its unique structure, which includes a benzyloxycarbonyl group, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate typically involves multiple steps. One common method starts with the protection of the amino group of valine using a benzyloxycarbonyl (Cbz) group. This is followed by the reaction with chloroformic acid ethyl ester and triethylamine in tetrahydrofuran at -10°C. The intermediate product is then reacted with methoxycarbonylmethylamine in tetrahydrofuran at temperatures ranging from -10°C to 30°C over 13 hours .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine or carboxylate group. This process can inhibit or activate enzymes, depending on the context. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications. Its structure makes it particularly useful in synthetic chemistry and biochemical research, providing a valuable tool for scientists in various fields.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

methyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate

InChI

InChI=1S/C16H22N2O5/c1-11(2)14(15(20)17-9-13(19)22-3)18-16(21)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,20)(H,18,21)

InChI Key

NLYCOISOOAHTQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1

solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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